Gomphoside

Descripción

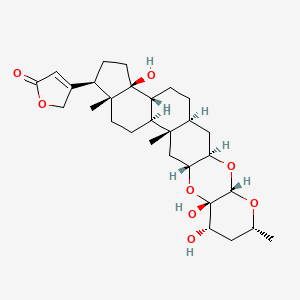

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C29H42O8 |

|---|---|

Peso molecular |

518.6 g/mol |

Nombre IUPAC |

3-[(1S,3R,5S,7R,9S,10S,12R,14S,15S,18R,19R,22S,23R)-9,10,22-trihydroxy-7,14,18-trimethyl-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one |

InChI |

InChI=1S/C29H42O8/c1-15-10-23(30)29(33)25(35-15)36-21-12-17-4-5-20-19(26(17,2)13-22(21)37-29)6-8-27(3)18(7-9-28(20,27)32)16-11-24(31)34-14-16/h11,15,17-23,25,30,32-33H,4-10,12-14H2,1-3H3/t15-,17+,18-,19+,20-,21-,22-,23+,25+,26+,27-,28+,29+/m1/s1 |

Clave InChI |

OFKILMDHPMNNBF-BGFHSAJZSA-N |

SMILES isomérico |

C[C@@H]1C[C@@H]([C@]2([C@@H](O1)O[C@@H]3C[C@@H]4CC[C@@H]5[C@@H]([C@]4(C[C@H]3O2)C)CC[C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)O |

SMILES canónico |

CC1CC(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)O |

Sinónimos |

gomphoside gomphoside, (2alpha(2S,3S,4S,6R),3beta,5alpha)-isome |

Origen del producto |

United States |

Natural Occurrence and Advanced Isolation Methodologies

Identification of Gomphoside-Producing Plant Species (e.g., Gomphocarpus and Asclepias genera)

Species within the Gomphocarpus and Asclepias genera are well-established sources of cardenolides, including this compound. Gomphocarpus fruticosus (formerly often referred to as Asclepias fruticosa) is noted to contain this compound and its derivatives researchgate.net. Gomphocarpus sinaicus has also been investigated for its cardenolide glycosides researchgate.netcapes.gov.brdamanhour.edu.eg. Gomphocarpus physocarpus, known as the balloon plant, is another species within this genus recognized for producing cardenolides wisc.edunih.govmissouribotanicalgarden.orgrandomharvest.co.za. While the presence of this compound specifically in all these species is subject to phytochemical investigation, the genera are recognized reservoirs of this class of compounds.

Modern Chromatographic Techniques for Extraction and Purification

The isolation and purification of this compound from plant matrices involve a series of extraction and chromatographic steps. Initial extraction often utilizes solvents like methanol, ethanol, or chloroform, depending on the plant material and the target compound's polarity researchgate.netdamanhour.edu.egnih.govarcjournals.org. Following extraction, crude extracts are typically complex mixtures requiring fractionation and purification.

Modern chromatographic techniques are crucial for obtaining pure this compound. Flash chromatography, often employing C18 cartridges, can be used to prepare cardenolide-rich fractions from initial extracts nih.gov. High-performance liquid chromatography (HPLC) is a widely used technique for high-resolution separation and purification of natural products, including cardenolides grinnell.eduiipseries.orgjocpr.com. Preparative HPLC is particularly valuable for obtaining larger quantities of pure compounds for detailed analysis iipseries.org. The separation is based on the differential partitioning of compounds between a mobile phase and a stationary phase iipseries.org. Solid phase extraction (SPE) is another technique utilized for sample cleanup and preconcentration of target analytes from complex matrices arcjournals.orgjocpr.comnih.gov.

Spectroscopic Techniques Utilized for Elucidation (Excluding Basic Identification Data)

Structural elucidation of isolated this compound relies heavily on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool, providing detailed information about the carbon-hydrogen framework and connectivity within the molecule researchgate.netnumberanalytics.comnumberanalytics.comsgs-institut-fresenius.de. Both 1D NMR (e.g., 1H and 13C NMR) and 2D NMR experiments are employed. 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are essential for establishing correlations between protons and carbons, including those separated by multiple bonds, which helps in piecing together the molecular structure researchgate.netcapes.gov.brresearchgate.netresearchgate.net. Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of nuclei, aiding in the determination of relative stereochemistry capes.gov.brresearchgate.net.

Mass Spectrometry (MS) is another indispensable technique, providing information on the molecular weight and fragmentation pattern of this compound researchgate.netnumberanalytics.comnumberanalytics.comsgs-institut-fresenius.de. Techniques like Electron Ionization (EI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used researchgate.netresearchgate.net. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are crucial for determining the elemental composition of the compound nptel.ac.in.

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation due to molecular vibrations researchgate.netnumberanalytics.comsgs-institut-fresenius.denptel.ac.in. While providing less detailed structural information than NMR or MS, it can confirm the presence of characteristic functional groups like hydroxyl or carbonyl moieties.

The combination of these spectroscopic techniques allows for the comprehensive determination of this compound's complex structure, including the steroidal core, the butenolide ring, and the attached sugar moiety numberanalytics.comsgs-institut-fresenius.de.

Phytochemical Profiling Strategies for this compound-Containing Extracts

Phytochemical profiling aims to identify and quantify the various chemical compounds present in a plant extract. For this compound-containing extracts, this involves characterizing the complex mixture of cardenolides and other secondary metabolites.

Modern profiling strategies often utilize hyphenated techniques, which combine a separation method with a detection method. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for phytochemical profiling, allowing for the separation of numerous compounds in an extract and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns iipseries.orgresearchgate.netmdpi.com. Ultra-performance liquid chromatography coupled to mass spectrometry (UPLC-MS) offers even higher resolution and sensitivity for the analysis of complex plant extracts researchgate.netmdpi.com.

Gas chromatography-mass spectrometry (GC-MS) is suitable for the analysis of more volatile compounds within the extract damanhour.edu.egiipseries.orgumyu.edu.ng.

Phytochemical screening methods are also employed to identify the general classes of compounds present in the extracts, such as cardiac glycosides, flavonoids, tannins, and triterpenes umyu.edu.ng. These preliminary analyses can guide subsequent targeted isolation and profiling efforts.

Research findings often involve the identification of this compound alongside other cardenolides and secondary metabolites within the same extract. For example, studies on Gomphocarpus sinaicus have reported the isolation of various cardenolide glycosides and aglycones researchgate.netcapes.gov.brdamanhour.edu.eg. Phytochemical profiles can reveal the relative abundance of this compound compared to other compounds in different plant parts or species.

Below is an example of how phytochemical data might be presented, based on the types of compounds found in Gomphocarpus and Asclepias extracts (illustrative data):

| Compound Class | Presence in Extract | Notes |

| Cardenolide Glycosides | Present | Includes this compound and others |

| Cardenolide Aglycones | Present | Steroidal core without sugar |

| Flavonoids | Present | Common plant pigments and antioxidants |

| Triterpenes | Present | Diverse group of plant compounds |

| Saponins | Present | Soap-like glycosides |

This type of profiling provides a broader understanding of the chemical composition of the plant source and the context in which this compound occurs.

Chemical Synthesis and Engineered Structural Modifications

Total Synthesis Approaches for Gomphoside

Total synthesis of cardenolide glycosides, including the gomphosides, often involves the construction of the steroidal aglycone and the sugar moiety separately, followed by their coupling acs.orgresearchgate.net. A concise and general method for doubly attaching 2-ketosugars to aglycone diols has been reported, which is relevant to the synthesis of gomphosides acs.orgorcid.orgacs.org. This approach addresses the challenge of forming the bislinked sugar attachment characteristic of this compound researchgate.netresearchgate.netrsc.org.

While specific details on the total synthesis of the natural product this compound itself are less extensively reported compared to its analogues or other cardenolides, the methodologies developed for related cardenolide glycosides provide a framework. For instance, convergent total synthesis strategies for other cardenolide aglycones like ouabagenin (B150419) and cannogenol have been achieved by assembling the distinct ring systems (AB, D, and butenolide) researchgate.netresearchgate.net. Stereoselective transformations, particularly in the D-ring and the installation of the butenolide moiety, are crucial steps in these syntheses researchgate.netrsc.org.

Stereoselective Glycosylation Methods in this compound Analogue Synthesis

Stereoselective glycosylation is a critical step in the synthesis of cardenolide glycosides, as the stereochemistry of the glycosidic linkage significantly impacts biological activity acs.orgrsc.org. The synthesis of this compound analogues often involves the stereoselective coupling of a sugar derivative to a steroidal aglycone precursor researchgate.netresearchgate.net.

For this compound analogues with modified steroidal D rings, glycosylation of a steroidal diol precursor with benzoylated 2-keto sugar bromides, promoted by silver carbonate, has been employed researchgate.netresearchgate.net. This reaction yielded regioisomeric glycosides, highlighting the need for controlled conditions to achieve desired regioselectivity when multiple hydroxyl groups are present on the aglycone researchgate.netresearchgate.net.

Achieving stereocontrol in glycosylation, particularly for 2-deoxy and 2,6-dideoxy glycosides which are common in cardenolides, can be challenging due to the absence of a stereodirecting group at the C-2 position of the sugar acs.orgfrontiersin.org. However, various strategies, including the use of specific catalysts and protecting group manipulation, have been developed to favor the formation of either α- or β-glycosidic linkages stereoselectively acs.orgfrontiersin.org. For example, methods involving Wittig-Horner olefination, followed by cyclization and 1,2-trans stereoselective glycosylation, have been reported for the synthesis of 2,6-dideoxyglycosides relevant to cardenolides acs.org.

Semisynthetic Derivatization from Gomphogenin

Gomphogenin, the aglycone of this compound, serves as a starting material for semisynthetic modifications researchgate.net. Early studies on this compound and its derivatives indicated the presence of a hydroxyl group in gomphogenin, in addition to the typical C-3 and C-14 hydroxyl groups, which is resistant to acetylation but can be oxidized researchgate.net.

Semisynthetic approaches allow for targeted modifications of the this compound structure starting from the naturally occurring aglycone or related readily available steroids rsc.orgrsc.org. This can involve modifying the steroidal core or introducing different sugar moieties. For instance, semisynthesis from epi-androsterone has been explored for related cardenolides like uzarigenin, which also features a trans A/B ring junction similar to some cardenolides found in the milkweed family rsc.orgrsc.org. These approaches often involve key steps such as stereoselective introduction of hydroxyl groups and installation of the butenolide ring rsc.org.

Rational Design and Preparation of Novel this compound Analogues

Rational design of this compound analogues is driven by the desire to explore structure-activity relationships (SAR) and potentially improve biological activity or alter pharmacological properties researchgate.netmdpi.comacs.orgnih.gov. This involves designing molecules with specific modifications to the steroidal core, sugar unit, or the linkages between them researchgate.netresearchgate.netmdpi.com.

Studies on cardenolide SAR have shown that modifications to the steroid core, the type and number of sugar units, and the configuration of hydroxyl groups can influence activity nih.govacgpubs.orgscience.govnih.gov. For example, analogues with modified steroidal D rings have been synthesized to investigate their effects on HIF-1 inhibition and cytotoxicity researchgate.netresearchgate.net. These analogues featured alterations such as replacing the butenolide moiety with an alkyl chain, changing the configuration at C-14, or removing the hydroxyl group at this position researchgate.netresearchgate.net.

Rational design can be guided by computational studies, such as molecular docking, to predict how modifications might affect binding to biological targets researchgate.netpitt.edu. This allows for the targeted synthesis of compounds with desired properties pitt.edu.

Strategies for Modification of Key Structural Moieties (e.g., Steroidal Rings, Sugar Linkages, Butenolide)

Strategies for modifying the key structural moieties of this compound and other cardenolides include:

Sugar Linkages: The unique bislinked sugar attachment in this compound provides specific challenges and opportunities for modification researchgate.netresearchgate.netrsc.org. While the natural linkage is a double attachment to the steroid, analogues could be designed with single glycosidic linkages or with different sugars attached researchgate.netmdpi.com. The stereochemistry of the glycosidic bond (α or β) is also a key point of modification, as it affects biological activity acs.orgrsc.orgfrontiersin.org.

Butenolide: The α,β-unsaturated γ-lactone (butenolide) ring at C-17 is essential for the biological activity of many cardenolides mdpi.comnih.govresearchgate.net. Modifications to the butenolide ring, such as saturation or the introduction of substituents, can significantly impact activity nih.gov. Strategies for introducing the butenolide moiety during synthesis often involve reactions like Stille coupling followed by stereoselective hydrogenation rsc.org. Analogues where the butenolide is replaced by other functional groups, such as alkyl chains, have been synthesized to study the role of this moiety researchgate.netresearchgate.net.

Research findings indicate that specific modifications to these moieties can lead to analogues with altered potency and selectivity nih.govacgpubs.org. For instance, studies on cardenolide cytotoxicity have shown that compounds with six-membered sugar rings can have stronger inhibitory activity than those with five-membered rings, and the presence or absence of hydroxyl groups at certain positions can influence cytotoxicity acgpubs.org.

Here is a summary of some research findings on structural modifications and their impact (based on related cardenolide studies where specific this compound analogue data is limited in the search results):

| Structural Modification Example | Moiety Affected | Observed Impact (General Cardenolide SAR) | Source |

| Replacing butenolide with C8H17-alkyl chain | Butenolide (D-ring) | Synthesized analogues for pharmacological evaluation researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Altering configuration at C-14 or removing C-14 hydroxyl group | Steroidal Ring | Synthesized analogues with altered chemical properties researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Acetylation of 3β-hydroxyl group | Steroidal Ring | Can increase antitumor effect (Bufadienolide example) nih.gov | nih.gov |

| Presence of formyl or methyl-hydroxyl group at C-10 | Steroidal Ring | Enhances cytotoxicity (General Cardenolide SAR) acgpubs.org | acgpubs.org |

| Presence of 4'-OH or 16-OH group | Sugar/Steroidal | Decreases cytotoxicity (General Cardenolide SAR) acgpubs.org | acgpubs.org |

| Sugar type and length attached to steroid core | Sugar Linkage | Affects anticytomegalovirus activity (Digitoxin analogue example) researchgate.net | researchgate.net |

| Compounds with six-membered ring sugar groups | Sugar Linkage | Generally stronger inhibitory activity than five-membered rings acgpubs.org | acgpubs.org |

| Saturation of the lactone ring | Butenolide | Attenuates cardiotonic bioactivity nih.gov | nih.gov |

Structure Activity Relationship Sar Investigations

Conformational Analysis and its Impact on Ligand-Receptor Interactions

The rigid conformation imposed by the bis-linked sugar in gomphoside is crucial for its interaction with the digitalis receptor on the Na+/K+-ATPase nih.govoregonstate.edu. Studies using this compound as a model compound have investigated the conformation of the more flexible glycosidic linkages found in other cardenolides nih.gov. The relative inotropic potencies of various cardenolides can be explained by considering their active binding conformations and potential energy distributions nih.gov. Glycosides with a conformation similar to this compound, characterized by restricted rotation around the C3-O-C1' bond, tend to be more active than those with greater rotational freedom oregonstate.edu. The conformational distribution of the glycosidic moiety is postulated to be a major determinant of the biological activity of these compounds nih.gov. Ligand binding to proteins, including Na+/K+-ATPase, induces changes in protein conformation and flexibility, which are directly related to binding affinity and stability nih.govmdpi.combiorxiv.org.

Steroidal Skeleton Modifications and Their Effect on Functional Activity

The steroidal framework of cardiac glycosides is considered a pharmacophoric moiety essential for activity mdpi.com. The 5β,14β-androstane-3β,14-diol skeleton, common in many digitalis-like compounds, exhibits similar binding properties to the enzyme as digitalis compounds mdpi.com. Most of the interaction energy between the pharmacophore and the receptor arises from Van der Waals forces, which are highly dependent on distance mdpi.com. Modifications to the steroidal skeleton of this compound and related compounds generally lead to reduced activity nih.gov. Studies involving the synthesis of this compound analogues with modified steroidal D rings have been conducted to explore the impact of these structural changes on activity researchgate.net. These analogues may have different configurations at bridgehead carbons or lack specific hydroxyl groups compared to natural this compound researchgate.net.

Role of Specific Hydroxyl and Methyl Groups in Mediating Effects

Specific functional groups on both the sugar moiety and the steroidal skeleton play vital roles in mediating the effects of this compound. On the sugar residue, the 3'-axial hydroxyl group appears to be a key functional group responsible for potent inotropic activity nih.gov. There is also a suggestion that the 5'-methyl group of 6-deoxy sugars might be involved in a secondary hydrophobic binding site on the Na+/K+-ATPase oregonstate.edu. Increasing the polarity of the 5'-methyl group, for instance by introducing a 6'-hydroxyl group, can decrease this hydrophobic interaction and potentially reduce biological activity oregonstate.edu. Introducing methoxy (B1213986) or acetyl groups to the 5'-methyl can also decrease activity, possibly due to steric hindrance oregonstate.edu. On the steroidal skeleton, the presence and position of hydroxyl and methyl groups are known to influence activity in other cardenolides acgpubs.org. For instance, a formyl or methyl-hydroxyl group at C-10 can enhance cytotoxicity in some cardenolides, while a 4'-OH or 16-OH group can decrease it acgpubs.org.

Comparative SAR Studies with Reference Cardenolides

Comparative SAR studies often use reference cardenolides like digoxin (B3395198) and ouabain (B1677812) to evaluate the potency and binding characteristics of new compounds, including this compound analogues core.ac.uk. This compound has been found to be significantly more potent than digoxin in some experimental settings core.ac.uk.

Here is a comparison of the inotropic potency of this compound relative to Digoxin in guinea pig left atria:

| Compound | Relative Potency (vs. Digoxin) | Reference |

| This compound | Approximately 10 times | core.ac.uk |

Further detailed research findings on the impact of specific modifications are often presented in the context of their effect on Na+/K+-ATPase binding affinity or inotropic effect in isolated tissue preparations nih.govnih.govcore.ac.uk.

Molecular and Cellular Mechanisms of Action

Allosteric Inhibition of Na+,K+-ATPase

Gomphoside, like other cardiac glycosides, functions as a potent inhibitor of the plasma membrane-bound Na+,K+-ATPase ontosight.airesearchgate.netgoogleapis.comnih.govcore.ac.ukacs.orgresearchgate.netresearchgate.netabcam.comwikipedia.orgmdpi.compsu.eduresearchgate.netphcogres.com. This enzyme is a vital ion pump responsible for maintaining electrochemical gradients across the cell membrane by actively transporting three intracellular sodium ions (Na+) out of the cell and two extracellular potassium ions (K+) into the cell, utilizing the energy from ATP hydrolysis abcam.comfrontiersin.org. Inhibition of this pump by cardenolides is characterized as allosteric researchgate.netmdpi.compsu.edu.

Molecular Binding Site Characterization

Cardiac glycosides, including this compound, bind to a specific receptor site on the extracellular face of the Na+,K+-ATPase, often referred to as the "digitalis receptor" researchgate.netwikipedia.orgmdpi.com. This binding site is formed by the α-subunit of the enzyme when assembled with the β-subunit researchgate.net. The interaction involves the steroidal framework of the cardenolide, considered the pharmacophoric moiety, which promotes conformational changes in the enzyme researchgate.netmdpi.compsu.edu. While the exact binding site for this compound specifically is characterized within the broader context of cardenolide interactions, studies on related compounds like ouabain (B1677812) suggest that the binding involves complementary interfaces with the Na+,K+-ATPase u-tokyo.ac.jp. The lactone ring and sugar moieties also play roles in the binding affinity and interaction with the receptor site researchgate.netmdpi.compsu.eduresearchgate.net. Hydrogen bonds and Van der Waals forces are implicated as key interaction forces researchgate.netmdpi.compsu.edu. Some studies suggest that the recognition of certain structural features of the sugar moiety can depend on the specific Na+,K+-ATPase isoenzyme researchgate.netpsu.edu.

Modulation of Intracellular Ion Homeostasis

Inhibition of the Na+,K+-ATPase by this compound leads to a primary effect of increasing intracellular sodium ion concentration ([Na+]i) core.ac.ukresearchgate.netwikipedia.org. This disruption of the normal sodium gradient subsequently impacts the activity of the sodium-calcium exchanger (NCX), a secondary transporter that typically uses the energy of the sodium gradient to extrude calcium ions (Ca2+) from the cell wikipedia.org. With a reduced sodium gradient, the NCX's ability to remove Ca2+ is diminished, and it may even operate in reverse mode, leading to an increase in intracellular calcium ion concentration ([Ca2+]i) wikipedia.orgfrontiersin.org. This increase in intracellular Ca2+ is a well-documented consequence of Na+,K+-ATPase inhibition by cardiac glycosides core.ac.ukresearchgate.netwikipedia.orgphcogres.com. The altered balance of intracellular Na+ and Ca2+ ions can have profound effects on various cellular processes.

Downstream Activation of Cellular Signaling Cascades

The changes in intracellular ion concentrations, particularly the increase in [Ca2+]i, triggered by Na+,K+-ATPase inhibition can activate various intracellular signaling pathways frontiersin.org. While the most well-known effect of cardiac glycosides in a therapeutic context relates to cardiac contractility via increased [Ca2+]i, in other cellular contexts, these ionic changes can influence diverse signaling cascades. For instance, increased intracellular Ca2+ can affect calcium-dependent enzymes and signaling molecules. Some research suggests that cardenolides can influence pathways such as PI3K/AKT/mTOR signaling nih.govphcogres.comnih.gov. These downstream effects can contribute to the observed cellular responses, including cytotoxicity in cancer cells.

Hypoxia-Inducible Factor-1α (HIF-1α) Inhibition

In addition to its effects on ion transport, this compound is also recognized as a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1) researchgate.netcjnmcpu.com. HIF-1 is a transcription factor that plays a critical role in the cellular response to low oxygen levels (hypoxia) imrpress.com. It is composed of two subunits, HIF-1α and HIF-1β imrpress.com. Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoters of target genes, thereby activating their transcription imrpress.com.

Impact on HIF-1α Transcriptional Activity

This compound has been shown to effectively suppress the transcriptional activity of HIF-1α cjnmcpu.com. Studies comparing this compound with related cardenolides have provided insights into structural features important for this inhibitory activity. For example, the configuration of the substituent at the C-3' position of the sugar moiety appears to be crucial for the HIF-1 inhibitory abilities of cardenolides cjnmcpu.com.

Research indicates that this compound inhibits HIF-1 activity at relatively low concentrations. For instance, this compound has been reported to inhibit HIF-1 activity with a half inhibitory concentration (IC50) of 28 nmol·L−1 cjnmcpu.com. This potency is comparable to or greater than that of other cardenolides like Calactin and Uscharin cjnmcpu.com.

| Compound | HIF-1 Inhibitory Activity (IC50, nmol·L−1) |

| This compound | 28 cjnmcpu.com |

| Calactin | 22 cjnmcpu.com |

| Calotropin | 46 cjnmcpu.com |

| Uscharin | 28 cjnmcpu.com |

Table 1: HIF-1 Inhibitory Activity of this compound and Other Cardenolides

The precise molecular mechanism by which this compound inhibits HIF-1α transcriptional activity may involve interfering with various steps in the HIF-1 pathway, such as HIF-1α stabilization, dimerization with HIF-1β, DNA binding, or the recruitment of coactivators mdpi.comscbt.com.

Consequential Effects on Cancer-Associated Cellular Processes

HIF-1α is a key regulator of numerous genes involved in tumor progression cjnmcpu.comimrpress.commdpi.com. By inhibiting HIF-1α, this compound can consequently affect various cancer-associated cellular processes. These processes include angiogenesis (formation of new blood vessels), metastasis (spread of cancer cells), cellular metabolism (e.g., glucose and fatty acid metabolism), and immune evasion cjnmcpu.comimrpress.commdpi.com.

HIF-1α plays a crucial role in epithelial-mesenchymal transition (EMT), a process that facilitates tumor cell invasion and metastasis cjnmcpu.com. It also influences tumor metabolism by inducing changes in glucose and fatty acid pathways that support cancer cell growth and survival cjnmcpu.com. Furthermore, HIF-1α can contribute to the maintenance of cancer stem cells and orchestrate an immunosuppressive tumor microenvironment cjnmcpu.commdpi.com.

Inhibition of HIF-1α by compounds like this compound can counteract these pro-tumorigenic effects. For example, HIF-1α has been shown to be involved in the suppression of senescence, a cellular failsafe mechanism that prevents the proliferation of damaged cells, through its negative regulation of proteins like p53 and p21 plos.org. By inhibiting HIF-1α, this compound may impact these pathways, potentially contributing to the observed cytotoxicity in cancer cells researchgate.net. The strong cytotoxicity of this compound on human breast cancer cell lines researchgate.net may, in part, be attributed to its ability to inhibit HIF-1α and thus disrupt these critical cancer-associated processes.

Modulation of Other Intracellular Signaling Pathways (e.g., PI3K/AKT/mTOR)

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade involved in regulating fundamental cellular processes such as cell cycle progression, survival, growth, metabolism, and proliferation. oncotarget.comwikipedia.orgnih.gov Aberrant activation of this pathway is frequently observed in various cancers, contributing to reduced apoptosis and enhanced proliferation. wikipedia.orgnih.gov

While the primary mechanism of action for cardenolides like this compound is the inhibition of the Na+/K+-ATPase pump, this can have downstream effects on various signaling pathways, including the PI3K/AKT/mTOR cascade. Inhibition of the Na+/K+-ATPase can lead to alterations in intracellular ion concentrations, which in turn can influence the activity of kinases and other signaling molecules.

Research indicates that some cardenolides can influence the PI3K/AKT/mTOR pathway. For instance, studies on other cardenolide glycosides from Asclepias subulata have explored their antiproliferative activity and suggested potential mechanisms involving the suppression of the PI3K/Akt/mTOR pathway. researchgate.netresearchgate.net The exact mechanisms by which this compound specifically modulates this pathway require further detailed investigation, but the known interactions of related cardenolides with cellular signaling networks suggest a potential area of research.

The PI3K/AKT/mTOR pathway is activated by various factors, including growth factor receptors, and its activity is negatively regulated by PTEN. oncotarget.comwikipedia.orgnih.gov The pathway involves the phosphorylation and activation of AKT by PI3K, which subsequently activates mTOR. oncotarget.comwikipedia.org This cascade ultimately influences the transcription of proteins involved in cell growth and survival. wikipedia.org Modulation of components within this intricate network by this compound could contribute to its observed biological effects.

Generation of Reactive Oxygen Species and Associated Cellular Responses

Reactive Oxygen Species (ROS) are molecules produced as a byproduct of cellular metabolism and play a dual role in cellular physiology. mdpi.comnih.gov At low to moderate concentrations, ROS act as signaling molecules involved in processes like cell signaling, proliferation, and defense against pathogens. mdpi.comnih.govfrontiersin.org However, at higher concentrations, ROS can lead to oxidative stress, causing damage to cellular components and potentially triggering senescence or cell death. mdpi.comnih.govfrontiersin.org

The generation of ROS can be induced by both endogenous and exogenous stimuli, including exposure to certain compounds. mdpi.comnih.gov Mitochondria are a major source of intracellular ROS, but other enzymes like NADPH oxidases also contribute significantly. mdpi.comfrontiersin.orgnih.gov Cellular responses to ROS are diverse and involve changes in gene expression, enzyme production, and other cellular activities aimed at restoring redox homeostasis or initiating programmed cell death if the damage is too severe. mdpi.comebi.ac.uk

While direct evidence specifically detailing this compound's effect on ROS generation is limited in the provided search results, cardenolides, as compounds interacting with cellular pumps and potentially influencing metabolic processes, could indirectly impact intracellular ROS levels. Alterations in ion gradients and cellular energy status resulting from Na+/K+-ATPase inhibition might affect mitochondrial function and subsequently influence ROS production.

Furthermore, some studies on natural compounds with potential anticancer activity, a property sometimes associated with cardenolides like this compound, have explored the role of ROS generation in their mechanisms of action. ontosight.ai Increased ROS levels can contribute to the induction of apoptosis in cancer cells. mdpi.comnih.gov Therefore, it is plausible that this compound's biological activities, including potential anticancer effects, could involve the modulation of intracellular ROS levels and the subsequent activation of ROS-associated cellular responses. Further research is needed to elucidate the specific relationship between this compound exposure and ROS generation in different cell types.

Preclinical Biological Activity Studies

In Vitro Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

Studies have explored the ability of gomphoside to inhibit the proliferation and induce cell death in various cancer cell lines. Cardenolides, including this compound, have demonstrated cytotoxic effects against cancer cells. vulcanchem.comnu.ac.th

Assessment of Cell Line Specificity (e.g., Breast Cancer Models)

This compound has shown strong cytotoxicity against human breast cancer cell lines. researchgate.netvulcanchem.com The cytotoxic effects of cardenolides have been observed in various cancer cell types, including breast cancer (MCF-7), ovarian small cell carcinoma, liver cancer (HepG2), colon cancer (HT-29, HCT116), cervical cancer (HeLa), lung cancer (A549), and leukemia cells. vulcanchem.comnu.ac.thresearchgate.netmdpi.comgoogle.commdpi.complos.orgwaocp.org

While some studies on other natural extracts containing cardenolides note differential sensitivity across cell lines, suggesting some degree of specificity, this compound itself has demonstrated activity in multiple cancer models. For instance, extracts containing cardenolides have shown cytotoxic effects on breast cancer cell lines like MCF-7. nu.ac.thfrontiersin.org The use of diverse cell line panels is considered crucial for predicting drug efficacy and understanding potential specificity. cancercontrol.info

Induction of Regulated Cell Death Pathways

This compound and other cardiac glycosides are known to induce regulated cell death, including apoptosis, in cancer cells. nu.ac.thresearchgate.netplos.org This induction can occur at low concentrations. researchgate.net The mechanisms involved can include the activation of caspase-dependent apoptosis, the suppression of anti-apoptotic proteins like Mcl-1, and the activation of pro-apoptotic proteins such as Bak and Bax, ultimately leading to cell death via the mitochondrial apoptotic pathway. researchgate.net Some cardenolides have also been shown to inhibit NF-κB transactivation and trigger apoptosis through the cleavage of pro-caspases 8, 9, and 3/7. researchgate.net

Furthermore, cardiac glycosides have been identified as post-transcriptional inhibitors of MCL1, with MCL1 downregulation occurring before caspase cleavage in multiple cancer cell types. researchgate.net The induction of reactive oxygen species (ROS) has also been implicated in the anticancer activity of some cardiac glycosides, which can play a role in triggering apoptotic machinery. researchgate.netplos.orgresearchgate.net

Antiparasitic Activity in In Vitro and In Vivo Animal Models

This compound and its derivatives have been investigated for their activity against parasitic organisms, particularly Schistosoma mansoni.

Efficacy Against Schistosoma mansoni (Schistosomula and Adult Stages)

Cardenolides, including this compound monoacetate, have demonstrated micromolar activity against newly transformed schistosomula (NTS) of Schistosoma mansoni in in vitro screens. nih.govacs.org Studies have revealed several cardenolides with activities comparable to known anthelminthics like praziquantel (B144689) against both NTS and adult S. mansoni. nih.govacs.org this compound monoacetate, along with uscharin, was considered among the most promising compounds in one study based on their comparable in vitro activity to praziquantel and suitable therapeutic indices when compared to L6 cells. nih.govacs.org

In a preliminary in vivo study in mice with chronic S. mansoni infection, this compound monoacetate showed a low worm burden reduction of 38% at a dose of 10 mg/kg. nih.govacs.org A hepatic shift of worms was observed, suggesting antischistosomal activity in vivo, although a higher dose was not tested due to toxicity concerns. nih.govacs.org

Mechanistic Explorations of Antischistosomal Effects

The mechanism of action of cardiac glycosides, including this compound, is generally associated with the allosteric inhibition of Na+/K+-ATPase. nih.govacs.org However, it remains to be fully elucidated if the antischistosomal activity of this compound is directly related to the inhibition of the S. mansoni Na+/K+-ATPase, as differences exist between the parasite and human enzymes. nih.govacs.org

Other potential mechanisms observed with cardiac glycosides in the context of antiparasitic activity include the induction of apoptosis and tegumental damage in schistosomes. researchgate.netmdpi.comnih.gov Some studies on other natural products with antischistosomal activity have also explored mechanisms such as the inhibition of enzymes essential for parasite survival and the modulation of host immune responses. ifremer.frmdpi.comunmc.edu Further research is needed to fully understand the specific mechanisms by which this compound exerts its effects against Schistosoma mansoni. nih.govacs.org

Inotropic Effects in Isolated Organ Preparations (e.g., Guinea Pig Atria)

This compound is an extremely potent cardenolide known for its inotropic effects, which are characteristic of cardiac glycosides. researchgate.net Studies on isolated guinea pig left atrial preparations have indicated that this compound possesses very high potency, comparable to the most active 5β-H cardiac glycosides. iisc.ac.in The presence of the sugar moiety in this compound appears to be mainly responsible for its high potency, as its removal significantly reduces biological activity. iisc.ac.in

Cardiac glycosides exert a specific action on the heart, primarily affecting myocardial efficiency and contractility. iisc.ac.inntu.edu.sg They selectively bind to Na+/K+-ATPase on the cell membrane, leading to an increase in intracellular calcium concentration, which in turn enhances cardiac contractility. ntu.edu.sg This mechanism is distinct from other positive inotropic drugs that may increase heart rate and myocardial oxygen consumption. ntu.edu.sg The inotropic effect of cardiac glycosides in isolated guinea pig atria is a well-established model for evaluating their cardiac activity. ntu.edu.sgcore.ac.ukresearchgate.net

Data Table: Summary of Preclinical Biological Activities of this compound

| Activity Type | Model System | Key Findings | Relevant Section |

| Antiproliferative and Cytotoxic Effects | Various Cancer Cell Lines (e.g., Breast Cancer) | Strong cytotoxicity; Inhibits proliferation; Activity in multiple cancer cell types. researchgate.netvulcanchem.comnu.ac.thmdpi.com | 6.1 |

| Induction of Regulated Cell Death Pathways | Cancer Cells | Induces apoptosis; Activates caspases; Modulates pro- and anti-apoptotic proteins; May involve mitochondrial pathway and ROS generation. researchgate.netplos.org | 6.1.2 |

| Antiparasitic Activity (Schistosoma mansoni) | In Vitro (Schistosomula, Adult Worms) | Micromolar activity; Comparable activity to praziquantel. nih.govacs.org | 6.2.1 |

| Antiparasitic Activity (Schistosoma mansoni) | In Vivo (Mice) | Low worm burden reduction at 10 mg/kg; Hepatic shift observed. nih.govacs.org | 6.2.1 |

| Mechanistic Explorations (Antischistosomal) | S. mansoni | Potential Na+/K+-ATPase inhibition; Further elucidation needed. nih.govacs.org May involve apoptosis and tegument damage. mdpi.comnih.gov | 6.2.2 |

| Inotropic Effects | Isolated Guinea Pig Atria | Very high potency; Comparable to active 5β-H cardiac glycosides; Sugar moiety crucial for potency. researchgate.netiisc.ac.in | 6.3 |

Investigations in Specific in vivo Animal Models (e.g., Xenograft Models, Murine Infection Models)

Investigations into the biological activity of this compound in specific in vivo animal models have provided insights into its potential therapeutic applications, particularly in the context of parasitic infections. One notable area of research has focused on the activity of this compound monoacetate, a derivative of this compound, against Schistosoma mansoni, a parasitic flatworm that causes schistosomiasis.

A preliminary in vivo study evaluated the effect of this compound monoacetate in mice harboring a chronic S. mansoni infection. In this model, mice were infected with S. mansoni cercariae. nih.govacs.org Subsequently, this compound monoacetate was administered as a single oral dose. nih.govacs.org The study observed a worm burden reduction of 38% in the mice treated with this compound monoacetate. nih.govacs.orgresearchgate.net While this indicated some activity, it was considered minor. nih.govacs.org A hepatic shift was also noted in the treated mice, with both dead and live worms found in the liver, further supporting the antischistosomal activity of the compound. nih.gov

Despite the observed activity, the reason for the relatively low in vivo efficacy compared to its in vitro activity remains unclear. nih.gov Cardiac glycosides, as a class, are generally understood to have favorable pharmacokinetic properties. nih.gov Further investigations, including structure-activity relationship studies and detailed pharmacodynamic and pharmacokinetic analyses, are suggested to better understand the in vivo behavior of this compound monoacetate and potentially identify strategies to enhance its efficacy in this model. nih.govacs.org

While some cardenolides, the class of compounds to which this compound belongs, have shown promise in xenograft models for other conditions, such as the complete tumor regression observed with ouabain (B1677812) in a retinoblastoma xenograft model, specific in vivo xenograft model data for this compound itself were not prominently found in the search results. acs.org Research has indicated that this compound exhibits strong cytotoxicity against human breast cancer cell lines in vitro. researchgate.net Cardenolides, including this compound, have also been identified as potent inhibitors of HIF-1α, a factor involved in cancer progression. cjnmcpu.com However, the transition of these in vitro findings to specific in vivo xenograft model studies for this compound was not detailed in the provided information.

Based on the available information, the primary in vivo animal model investigation involving this compound (specifically as this compound monoacetate) has been in the context of murine schistosomiasis.

Data Table:

| Compound | Animal Model | Infection Type | Observed Effect | Worm Burden Reduction (%) |

| This compound Monoacetate | Mice (chronic S. mansoni infection) | Parasitic (S. mansoni) | Worm burden reduction, Hepatic shift of worms | 38 |

Note: This table summarizes the key finding from the described in vivo study on this compound monoacetate.

Advanced Analytical Methodologies for Gomphoside Research

Quantitative and Qualitative Analysis in Complex Biological Matrices

The quantitative and qualitative analysis of gomphoside in complex biological matrices, such as plasma, serum, or tissue extracts, is a critical step in research. Biological matrices contain numerous endogenous compounds that can interfere with the detection and measurement of analytes, leading to matrix effects that compromise sensitivity, selectivity, accuracy, and precision nih.gov.

Qualitative analysis aims to identify the presence or absence of this compound, often as a precursor to quantitative studies ebsco.com. This can involve techniques that provide structural information or confirm the compound's identity based on known properties. Quantitative analysis, on the other hand, determines the exact amount or concentration of this compound present in the sample ebsco.com.

Tandem mass spectrometry (MS/MS), often coupled with chromatography, is a powerful technique for quantitative analysis in biological samples due to its high sensitivity and selectivity nih.govfrontiersin.org. However, matrix effects remain a vulnerability nih.gov. Methods for evaluating matrix effects include post-column infusion and post-extraction spike matrix comparison nih.gov. The latter involves comparing spiked matrix samples to standard solutions to assess ionization suppression or enhancement nih.gov.

Sample preparation is a crucial step to minimize matrix effects and concentrate the analyte. Techniques like solid-phase extraction (SPE) are commonly employed to clean up biological samples and isolate the target compounds nih.govresearchgate.net. For instance, SPE using specific sorbent phases can effectively extract target analytes while showing poor affinity for protein matrix constituents researchgate.net.

Data from studies on other compounds in biological matrices highlight the capabilities of current methods. For example, a method for quantifying steroids in plasma demonstrated the requisite sensitivity and linear dynamic range using high-resolution mass spectrometry (HRMS) sciex.com. This method involved sample preparation via protein precipitation and the use of internal standards for quantification sciex.com.

High-Resolution Spectrometry for Metabolite Profiling

High-resolution mass spectrometry (HRMS) is a cornerstone of metabolite profiling, offering accurate mass measurements that are vital for identifying unknown molecules in complex biological matrices generalmetabolics.com. This technique provides high mass resolution, enabling the deconvolution of numerous compounds present in a sample and increasing confidence in elemental composition determination .

Metabolite profiling aims to identify compound-related metabolites in a complex biological sample criver.com. HRMS, particularly when coupled with liquid chromatography (LC-HRMS), allows for sensitive and precise detection of analytes, distinguishing them from unrelated endogenous compounds criver.com. The ability to resolve finer isotopic patterns with higher resolution instruments further aids in determining elemental compositions and confirming adduct information .

LC-HRMS methods have been developed for metabolite profiling and quantification of various compounds in biological matrices, including plasma and tissue samples nih.gov. These methods often involve sample extraction followed by LC-HRMS analysis nih.gov. Metabolite identification can be based on accurate mass MS1 data and the presence of natural 13C isotopologues generalmetabolics.com.

While HRMS is powerful, metabolite identification often relies on comparing experimental data to libraries containing information such as precursor mass, retention time, and MS/MS spectra from authentic standards hilarispublisher.com. This multi-criteria approach enhances the confidence in compound identification hilarispublisher.com.

For this compound research, HRMS can provide detailed mass spectral data. For instance, HRMS data for cardenolides, including aglycones, show specific m/z values corresponding to the molecular formula and fragment ions vdoc.pub. UV spectroscopy can also complement MS data, providing information on the presence of chromophores, such as the characteristic absorption around 217 nm for certain cardenolides vdoc.pub.

Advanced Separation Techniques for Purity and Identity Confirmation

Advanced separation techniques are indispensable for isolating this compound from complex mixtures and confirming its purity and identity. Chromatography plays a central role, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being widely used methods for chemical separation and analysis labmanager.com.

HPLC is particularly suitable for separating non-volatile, polar, and biological compounds, making it a go-to technique for analyzing natural products like this compound labmanager.com. It separates components based on their interactions with a stationary phase and a liquid mobile phase labmanager.com. Different types of HPLC, such as reversed-phase chromatography, can be employed depending on the properties of the analyte.

GC is effective for volatile and thermally stable compounds labmanager.com. While this compound itself might be less amenable to direct GC without derivatization due to its structure, GC-MS analysis has been reported in the context of analyzing extracts containing various bioactive compounds, including cardenolides researchgate.net.

Combining separation techniques with spectroscopic methods provides robust confirmation of purity and identity. For example, coupling HPLC with mass spectrometry (HPLC-MS) or HRMS allows for both separation and detailed structural analysis nih.govgba-group.com. Thin Layer Chromatography (TLC) is another separation technique that can be used, often in conjunction with HPLC, for analyzing cardenolides scispace.com.

Detailed research findings on the isolation and characterization of compounds from plants containing cardenolides often describe the use of chromatographic methods. Studies on Gomphocarpus fruticosus, a source of this compound, have utilized column chromatography (including reversed-phase silica) and TLC for the fractionation and purification of cardenolides and other compounds researchgate.net. Elution with different solvent mixtures, such as ethyl acetate (B1210297) in petroleum ether or methanol-water, is employed to separate compounds based on their polarity researchgate.net. Purity is typically assessed by techniques like NMR and MS researchgate.net.

Computational Chemistry and Molecular Modeling for Mechanistic Insights

Computational chemistry and molecular modeling are increasingly valuable tools for gaining mechanistic insights into the behavior of this compound at a molecular level google.comkallipos.gr. These methods involve the use of computational techniques to simulate and study molecular structures, properties, and interactions google.comkallipos.gr.

Molecular modeling can be used to predict the behavior of small chemical and biological systems google.com. This includes studying the interaction of this compound with biological targets, such as proteins. For instance, this compound is known to be a potent inhibitor of Na+,K+-ATPase mdpi.com. Computational studies could potentially model the binding of this compound to this enzyme, providing insights into the structural determinants of its inhibitory activity.

Computational chemistry encompasses various methods, including quantum chemistry and molecular mechanics/dynamics kallipos.gr. These techniques can be used to calculate properties, simulate chemical processes, and study reaction mechanisms anu.edu.auanu.edu.au. For cardenolides, computational methods, such as ECD calculations, have been used in conjunction with experimental data for structure elucidation researcher.life.

Molecular dynamics simulations can provide information on the dynamic behavior of molecules and their complexes over time. This can be useful for understanding the flexibility of this compound and how it might interact with a dynamic biological environment.

Computational tools are considered fundamental for the rapid and effective screening of new compounds and optimizing research efforts nih.gov. They can help prioritize experimental studies by predicting potential activity or binding modes. While specific computational studies solely focused on this compound's mechanism were not extensively detailed in the search results, the general applicability of these methods to understanding the behavior of bioactive molecules like cardenolides is well-established google.comkallipos.grnih.gov.

Future Research Trajectories and Academic Perspectives

Development of Novel Gomphoside-Inspired Chemical Entities

The unique structural features of this compound, particularly its rigid, non-rotatable glycosidic linkage and the specific stereochemistry of its sugar and steroid moieties, provide a compelling scaffold for the design and synthesis of novel chemical entities. nih.govnih.gov Research in this area aims to create analogues with potentially improved pharmacological profiles, including enhanced potency, selectivity, and reduced toxicity compared to the parent compound and other cardiac glycosides like digoxin (B3395198). researchgate.netsciforum.net

Studies have already explored the synthesis of this compound analogues with modifications to the steroidal D ring, replacing the exocyclic butenolide moiety with an alkyl chain. researchgate.net Modification of the sugar ring has also been investigated, yielding dehydrothis compound analogues through base-induced elimination. researchgate.net Future work will likely focus on systematic structural variations across the molecule, including alterations to the sugar moiety, the steroid core, and the linkages between them. sciforum.netresearchgate.net The goal is to elucidate the structure-activity relationships (SAR) more comprehensively and to identify key structural determinants for specific biological effects. nih.govresearchgate.net This involves synthesizing libraries of compounds and evaluating their activities in relevant biological assays.

Elucidation of Additional Molecular Targets and Off-Targets

While this compound is known to inhibit the Na+/K+-ATPase pump, research is ongoing to fully understand its complete spectrum of molecular interactions. ontosight.ai Identifying additional molecular targets and off-targets is crucial for a comprehensive understanding of its pharmacological effects, potential side effects, and for developing more selective analogues.

Studies on related cardenolides have indicated interactions with various cellular pathways. For example, some cardenolides have been shown to inhibit PI3K/AKT/mTOR signaling and induce reactive oxygen species (ROS) production. acs.org Future research on this compound could utilize a combination of experimental techniques, such as pull-down assays, activity-based protein profiling, and thermal proteome profiling, to identify proteins that directly interact with the compound. Furthermore, investigating its effects on different cellular signaling pathways and enzymatic activities will help to map its broader molecular network. Understanding off-targets is particularly important for predicting and mitigating potential toxicity.

Strategies for Enhancing Biological Activity and Selectivity

Enhancing the biological activity and selectivity of this compound and its derivatives is a key objective for future research. This involves optimizing their interaction with specific molecular targets while minimizing interactions with off-targets that contribute to undesirable effects.

Structure-activity relationship studies are fundamental to this effort. By systematically modifying the chemical structure and evaluating the resulting changes in biological activity, researchers can identify features that enhance potency and selectivity for desired targets, such as specific isoforms of Na+/K+-ATPase or other relevant proteins. nih.govresearchgate.net For instance, studies on cardiac glycosides have shown that modifications to the sugar moiety can significantly influence activity. core.ac.uk The unique bislinked sugar in this compound presents a distinct opportunity to explore how the sugar conformation and attachment points influence binding and activity. nih.govnih.gov Additionally, strategies such as targeted delivery systems or prodrug approaches could be explored to enhance the concentration of this compound or its derivatives at the site of action, thereby improving efficacy and potentially reducing systemic exposure and off-target effects.

Integration of Omics Technologies in Mechanistic Studies

The integration of 'omics' technologies – including genomics, transcriptomics, proteomics, and metabolomics – holds significant promise for unraveling the complex mechanisms of action of this compound at a systems level. nih.govnih.gov

Transcriptomics can provide insights into how this compound affects gene expression profiles, revealing downstream pathways influenced by its activity. Proteomics can identify changes in protein abundance and post-translational modifications, offering a direct view of the cellular machinery impacted. Metabolomics can profile the metabolic changes induced by this compound, providing functional readouts of its effects on cellular processes. researchgate.net By integrating data from these different 'omics' layers, researchers can build a more comprehensive picture of how this compound interacts with biological systems, identify key nodes in affected networks, and potentially discover biomarkers of response or toxicity. nih.gov This integrated approach can also help to identify previously unknown targets or pathways modulated by this compound.

Q & A

Q. What spectroscopic and chromatographic methods are most effective for characterizing Gomphoside’s structural features?

this compound’s structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) to resolve its 4,6-dideoxyhexose-derived carbohydrate moiety and vicinal diol system . Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are critical for confirming molecular weight and purity, while X-ray crystallography can resolve stereochemical ambiguities in crystalline derivatives (e.g., 2,4-dinitrophenylhydrazine derivatives) .

Q. How can researchers optimize extraction protocols for this compound from natural sources?

Standard protocols involve solvent extraction (e.g., methanol or ethanol) followed by column chromatography (silica gel or Sephadex) for isolation. Polar solvents are preferred due to this compound’s glycosidic nature. Recent studies suggest ultrasound-assisted extraction improves yield by disrupting plant cell walls, but parameters like temperature and solvent polarity must be empirically adjusted to avoid degradation .

Q. What are the primary challenges in synthesizing this compound analogs for structure-activity studies?

Key challenges include stereoselective glycosylation to replicate the 4,6-dideoxyhexose moiety and functionalization of the aglycone core. Solid-phase synthesis and enzymatic glycosylation are emerging alternatives to traditional chemical methods, though yields remain suboptimal. Purity validation via reversed-phase HPLC is essential to exclude byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across in vitro and in vivo models?

Discrepancies often arise from differences in experimental design, such as cell line specificity (e.g., cardiomyocytes vs. cancer cells), dosage ranges, and pharmacokinetic variability. Meta-analyses using standardized assays (e.g., ATPase inhibition for cardiac glycosides) and cross-validation with isotopic tracer studies can clarify mechanisms . Additionally, species-specific metabolic pathways may explain divergent in vivo outcomes .

Q. What computational approaches are best suited to model this compound’s interaction with cardiac sodium-potassium ATPase?

Molecular docking simulations (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can predict binding affinities and conformational changes in the ATPase-Gomphoside complex. However, force field parameterization for rare sugar moieties (e.g., 4,6-dideoxyhexose) requires validation against experimental crystallographic data . Hybrid quantum mechanics/molecular mechanics (QM/MM) methods are recommended for probing electronic interactions .

Q. How do environmental factors influence the biosynthesis of this compound in its plant source?

Transcriptomic and metabolomic profiling under varying conditions (e.g., light exposure, soil nutrients) can identify biosynthetic gene clusters and regulatory pathways. Stable isotope labeling (e.g., ¹³C-glucose) traces precursor incorporation into the aglycone and sugar units. Field studies should correlate environmental stressors (e.g., drought) with this compound yield to optimize cultivation .

Methodological Guidance

Q. What strategies mitigate spectral data misinterpretation during this compound characterization?

- NMR: Use deuterated solvents and internal standards (e.g., TMS) for chemical shift calibration. Assign peaks iteratively by comparing with databases (e.g., HMDB) and synthetic analogs .

- MS/MS: Employ collision-induced dissociation (CID) to fragment ions and confirm glycosidic linkages. Cross-reference with literature fragmentation patterns .

Q. How should researchers design comparative studies between this compound and other cardiac glycosides (e.g., digoxin)?

- In vitro: Use identical cell lines (e.g., HEK293 transfected with Na+/K+-ATPase isoforms) and normalize doses by IC₅₀ values.

- In vivo: Select animal models with comparable pharmacokinetic profiles (e.g., guinea pigs for cardiac glycoside sensitivity). Include positive and negative controls to isolate target effects .

Data Interpretation and Reproducibility

Q. Why do some studies report this compound cytotoxicity in non-cardiac cells, and how can this be addressed experimentally?

Off-target effects may stem from residual solvent toxicity or impurities. Repetition with ultra-pure this compound (≥98% by HPLC) and cytotoxicity assays (e.g., MTT) across multiple cell lines is advised. Transcriptomic analysis (RNA-seq) can identify unintended signaling pathway activation .

Q. What criteria ensure reproducibility in this compound bioactivity assays?

Adhere to FAIR data principles:

- Documentation: Publish raw spectral data, HPLC chromatograms, and assay protocols in supplementary materials .

- Statistical rigor: Use power analysis to determine sample sizes and report effect sizes with confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.